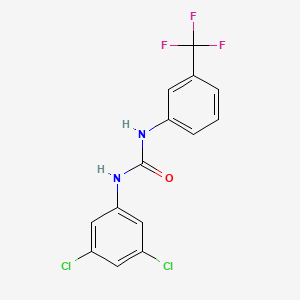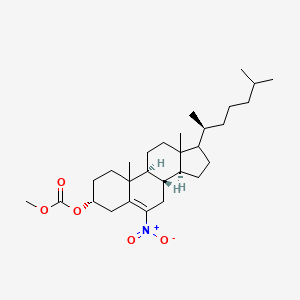![molecular formula C21H17N3O2S B11969839 N-(3-{[5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4-yl]oxy}phenyl)acetamide](/img/structure/B11969839.png)
N-(3-{[5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4-yl]oxy}phenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-{[5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4-yl]oxy}phenyl)acetamide: is a complex organic compound with the molecular formula C21H17N3O2S and a molecular weight of 375.453 g/mol
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N-(3-{[5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4-yl]oxy}phenyl)acetamide typically involves the following steps :
Formation of Thienopyrimidine Core: The thienopyrimidine core is synthesized by cyclization of 3-amino-thiophene-2-carboxylate derivatives using reagents such as formic acid or triethyl orthoformate.
Substitution Reaction: The 4-position of the thienopyrimidine ring is substituted with a 4-methylphenyl group through a nucleophilic substitution reaction.
Coupling Reaction: The resulting compound is then coupled with 3-hydroxyphenylacetamide using a suitable coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base such as triethylamine.
Industrial Production Methods:
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the thienopyrimidine ring, using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can be performed on the nitro groups (if present) using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or bromine.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol as solvent.
Substitution: Nitric acid, bromine, sulfuric acid as catalyst.
Major Products:
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines from nitro groups.
Substitution: Formation of nitro or halogenated derivatives.
Applications De Recherche Scientifique
N-(3-{[5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4-yl]oxy}phenyl)acetamide has several scientific research applications :
Chemistry: Used as a building block in the synthesis of more complex thienopyrimidine derivatives.
Biology: Investigated for its potential as a kinase inhibitor, particularly targeting protein kinase CK2.
Medicine: Explored for its anti-inflammatory, analgesic, and anticancer properties.
Mécanisme D'action
The mechanism of action of N-(3-{[5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4-yl]oxy}phenyl)acetamide involves its interaction with specific molecular targets . It is known to inhibit protein kinase CK2, a key enzyme involved in various cellular processes such as cell proliferation and apoptosis. The compound binds to the ATP-binding site of CK2, thereby preventing its activity and leading to downstream effects on cellular signaling pathways.
Comparaison Avec Des Composés Similaires
- 3-{[5-(4-ethoxyphenyl)thieno[2,3-d]pyrimidin-4-yl]thio}propanoic acid
- 3-{[5-(4-chlorophenyl)thieno[2,3-d]pyrimidin-4-yl]amino}phenol hydrochloride
Comparison:
- N-(3-{[5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4-yl]oxy}phenyl)acetamide is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity.
- The presence of the 4-methylphenyl group enhances its binding affinity to protein kinase CK2 compared to other derivatives with different substituents .
Propriétés
Formule moléculaire |
C21H17N3O2S |
|---|---|
Poids moléculaire |
375.4 g/mol |
Nom IUPAC |
N-[3-[5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4-yl]oxyphenyl]acetamide |
InChI |
InChI=1S/C21H17N3O2S/c1-13-6-8-15(9-7-13)18-11-27-21-19(18)20(22-12-23-21)26-17-5-3-4-16(10-17)24-14(2)25/h3-12H,1-2H3,(H,24,25) |
Clé InChI |
HMZZFOVSCIUKIC-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)C2=CSC3=NC=NC(=C23)OC4=CC=CC(=C4)NC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[(Dodecylimino)bis(methylene)]bisphosphonic acid](/img/structure/B11969759.png)


![(2E)-5-benzyl-2-[(2E)-(2-chlorobenzylidene)hydrazinylidene]-3-phenyl-1,3-thiazolidin-4-one](/img/structure/B11969780.png)
![2-({5-[(4-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)-N'-[(E)-(3-methylthiophen-2-yl)methylidene]acetohydrazide](/img/structure/B11969794.png)
![isobutyl (2E)-7-methyl-2-(4-nitrobenzylidene)-3-oxo-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11969796.png)
![N'-[(3Z)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-3-(thiophen-2-yl)-1H-pyrazole-5-carbohydrazide](/img/structure/B11969804.png)
![methyl 4-[(E)-{[3-(2-methylphenyl)-5-thioxo-1,5-dihydro-4H-1,2,4-triazol-4-yl]imino}methyl]benzoate](/img/structure/B11969808.png)

![N'-[(E)-1-(2-Chlorophenyl)ethylidene]-2-{[4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-YL]sulfanyl}acetohydrazide](/img/structure/B11969823.png)
![1-(2-Methylphenyl)-3-[3-(trifluoromethyl)phenyl]urea](/img/structure/B11969826.png)



